反式-1,4-二氯环己烷

描述

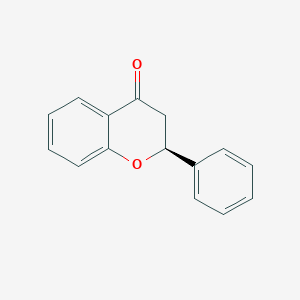

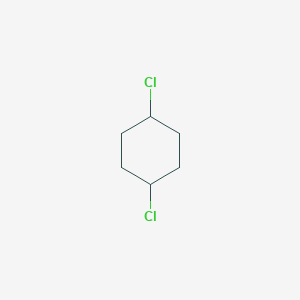

trans-1,4-Dichlorocyclohexane is a chemical compound that is part of the cyclohexane family, characterized by the presence of two chlorine atoms attached to the carbon atoms at the 1 and 4 positions of the cyclohexane ring. The molecule can exist in different conformations, with the chlorine atoms either in equatorial (ee) or axial (aa) positions, which can influence its physical properties and reactivity .

Synthesis Analysis

The synthesis of trans-1,4-dichlorocyclohexane is not directly described in the provided papers. However, related compounds such as trans-1,4-diphosphacyclohexanes have been synthesized through stereospecific intramolecular coupling reactions, which could potentially be adapted for the synthesis of trans-1,4-dichlorocyclohexane . Additionally, the synthesis of other cyclohexane derivatives, such as trans-1,2-diindenylcyclohexane, involves reactions with indenylsodium, indicating that organometallic chemistry could be a viable route for the synthesis of substituted cyclohexanes .

Molecular Structure Analysis

The molecular structure of trans-1,4-dichlorocyclohexane has been studied using electron diffraction and ab initio calculations. The molecule exists as a mixture of ee and aa conformers, with the ee form having equatorially disposed chlorine atoms and the aa form having axially disposed chlorine atoms. The mole fraction of the ee form was determined to be 0.46, indicating a slightly higher prevalence of the aa form in the gaseous state at 105 °C . The bond lengths and angles of the molecule have been determined, providing insight into the molecular geometry and conformational preferences .

Chemical Reactions Analysis

The chemical reactions involving trans-1,4-dichlorocyclohexane are not explicitly detailed in the provided papers. However, the study of related compounds, such as trans-1,4-dicyanocyclohexane, suggests that the conformational dynamics of the molecule can affect its reactivity. The presence of different conformers (ee and aa) in solution and solid states can influence the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,4-dichlorocyclohexane are influenced by its conformational composition. The conformational equilibria of related dihalocyclohexanes have been determined, with the energy differences between conformers being approximately 200 cal/mole . The vibrational spectra of trans-1,4-dihalocyclohexanes, including trans-1,4-dichlorocyclohexane, have been recorded, providing information on the fundamental frequencies and the influence of conformation on the vibrational modes . The presence of different conformers also affects the molecule's interaction with light, as evidenced by the dichroic ratios of oriented polycrystalline films .

科学研究应用

FT-拉曼光谱研究:黄、Leech 和王 (2003 年) 研究了 DCC 在几种沸石(包括硅质 ZSM-5、Na-Y 和硅质 Y)中吸附的构象特性。他们发现 DCC 的构象行为取决于沸石骨架结构、Si/Al 比和电荷平衡阳离子,揭示了分子如何在不同的吸附环境中适应 (Huang、Leech 和 Wang,2003 年)。

构象和振动光谱:Woldbaek、Ellestad、Gustavsen 和 Klaeboe (1980 年) 分析了反式-1,4-氯溴和反式-1,4-氯碘环己烷的红外光谱。他们的工作有助于理解 DCC 在不同状态(包括固体、熔体和溶液相)下的构象动力学和光谱特征 (Woldbaek 等人,1980 年)。

振动光谱研究:Ellestad 和 Klaboe (1975 年) 对反式-1,4-二氯环己烷的红外和拉曼光谱进行了详细研究,有助于理解其在各种条件(包括高压和不同温度)下的分子结构和行为 (Ellestad 和 Klaboe,1975 年)。

构象分析:Wood 和 Woo (1967 年) 通过积分低温下的轴向和赤道质子信号研究了反式-1,4-二溴、反式-1,4-二氯和反式-1,4-溴氯环己烷的构象平衡,从而有助于理解 DCC 的构象偏好 (Wood 和 Woo,1967 年)。

气相电子衍射研究:Richardson、Hedberg 和 Wiberg (1999 年) 使用气态反式-1,4-二氯环己烷的电子衍射图谱,结合从头算分子轨道计算,确定了分子的 ee 和 aa 构型的结构。这项研究对于理解 DCC 在气态下的分子结构和构象组成具有重要意义 (Richardson、Hedberg 和 Wiberg,1999 年)。

安全和危害

Trans-1,4-Dichlorocyclohexane may cause irritation if it comes into contact with the skin or eyes, and may be harmful if inhaled or ingested . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Trans-1,4-Dichlorocyclohexane is a chemical compound with the molecular formula C6H10Cl2 The primary targets of this compound are not well-documented in the literature

Mode of Action

It is known that the compound has two chlorine atoms attached to the cyclohexane ring

Pharmacokinetics

It is suggested that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, indicated by Log Po/w values, suggests that it may have good membrane permeability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For trans-1,4-Dichlorocyclohexane, it is recommended to handle it in a well-ventilated place and avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn .

属性

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,4-Dichlorocyclohexane | |

CAS RN |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do the conformational preferences of 1,4-dichlorocyclohexane compare to similar molecules?

A2: The conformational behavior of 1,4-dichlorocyclohexane deviates from its monohalogenated counterpart, chlorocyclohexane. While the equatorial conformer is favored in chlorocyclohexane by 0.6 kcal/mol, the difference in energy between the diequatorial and diaxial conformers of 1,4-dichlorocyclohexane is much smaller (0.2 kcal/mol) []. This suggests that factors beyond simple steric hindrance contribute to the conformational equilibrium in 1,4-dichlorocyclohexane.

Q2: What factors influence the conformational equilibrium of 1,4-dichlorocyclohexane?

A2: Several factors can influence the conformational equilibrium of 1,4-dichlorocyclohexane. These include:

- Solvent polarity: The relative populations of the ee and aa conformers can be influenced by solvent polarity [, ].

- Interactions with surfaces: Adsorption onto materials like zeolites can shift the equilibrium towards the ee conformation due to specific interactions with the framework [].

- Temperature: Lowering the temperature generally favors the more stable conformation, which is often the ee conformer [].

Q3: What spectroscopic techniques are useful for studying 1,4-dichlorocyclohexane?

A3: Several spectroscopic techniques can provide insights into the structure and behavior of 1,4-dichlorocyclohexane:

- FT-Raman spectroscopy: This technique is particularly useful for studying conformational changes upon adsorption in zeolites [].

- Infrared spectroscopy: Provides information about molecular vibrations and can be used to study solvent-solute interactions [].

- Gas-phase electron diffraction: This technique, combined with computational methods, allows for the determination of molecular structures and conformational compositions in the gas phase [].

Q4: What computational methods are used to study 1,4-dichlorocyclohexane?

A4: Computational chemistry plays an important role in understanding 1,4-dichlorocyclohexane. Researchers utilize:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)

![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)